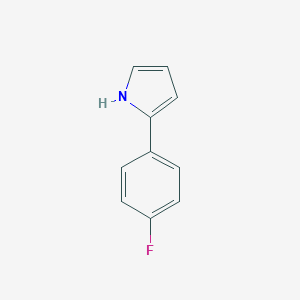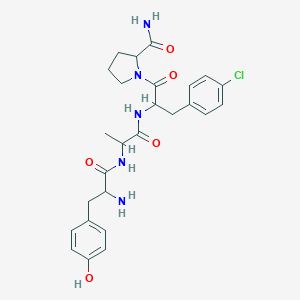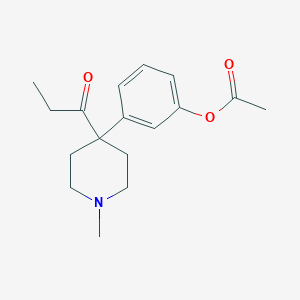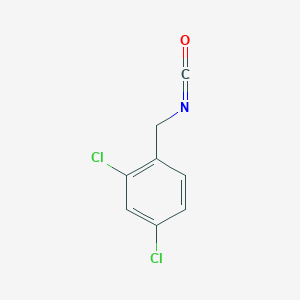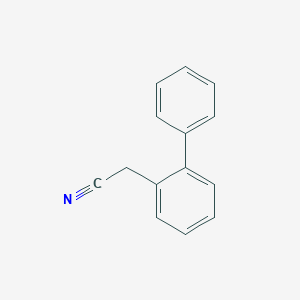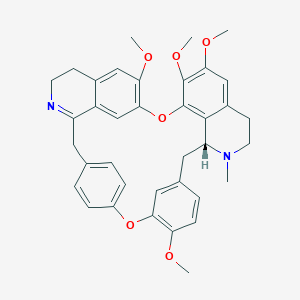
Cassiachromone
Vue d'ensemble
Description
Cassiachromone belongs to the class of organic compounds known as chromones. Chromones are compounds containing a benzopyran-4-one moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Synthèse des flavones
La cassiachromone, en tant que membre de la famille des flavonoïdes, joue un rôle crucial dans la synthèse des flavones. Les chercheurs ont développé des méthodes de synthèse monotope pour les flavones fonctionnalisées, qui sont importantes en raison de leurs activités biologiques . La chimie synthétique implique une ortho-acylation des phénols suivie d'une cyclodéshydrogénation, permettant d'accéder à des flavones diversifiées.
Avantages nutraceutiques
Les chromones, y compris la this compound, sont connues pour leurs avantages nutritionnels. Elles sont des ingrédients courants dans une alimentation humaine saine et ont été associées à des activités antioxydantes, antimicrobiennes, anticancéreuses et anti-inflammatoires. Leur rôle dans l'atténuation des allergies, la réduction des dommages oxydatifs et le traitement des troubles neurologiques a été établi par diverses études .
Orientations Futures
Mécanisme D'action
Target of Action
Cassiachromone, a naturally occurring phenolic compound , is associated with a variety of biological activities. . These activities suggest that the compound may interact with a range of molecular targets involved in oxidative stress, microbial growth, cancer progression, and inflammation.
Mode of Action
Given its association with anti-oxidant, antimicrobial, anticancer, and anti-inflammatory activities , it can be inferred that this compound may interact with its targets to modulate these biological processes. For instance, as an antioxidant, it may neutralize harmful free radicals, thereby preventing cellular damage. As an antimicrobial agent, it may inhibit the growth of bacteria or fungi. In the context of cancer, it may interfere with the proliferation of cancer cells. As an anti-inflammatory agent, it may reduce inflammation by inhibiting the release of pro-inflammatory cytokines.
Biochemical Pathways
Based on its known biological activities, it can be speculated that this compound may influence pathways related to oxidative stress, microbial metabolism, cell proliferation, and inflammation .
Pharmacokinetics
Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It is known that this compound is a yellow crystal that is stable at room temperature but decomposes under high temperature or light conditions . It is soluble in most organic solvents, such as ethanol and dimethylformamide , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple biological activities. As an antioxidant, it may protect cells from oxidative damage. As an antimicrobial agent, it may inhibit the growth of harmful microorganisms. As an anticancer agent, it may suppress the proliferation of cancer cells. As an anti-inflammatory agent, it may alleviate inflammation by reducing the production of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability may be compromised under high temperature or light conditions . Furthermore, its solubility in different solvents may affect its bioavailability and, consequently, its efficacy . More research is needed to fully understand the influence of environmental factors on the action of this compound.
Analyse Biochimique
Biochemical Properties
Chromones are compounds containing a benzopyran-4-one moiety .
Cellular Effects
Cassiachromone has been shown to have antioxidant and antimicrobial activities, suggesting potential medicinal applications
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature but decomposes under high temperature or light conditions
Dosage Effects in Animal Models
It is known that many chromone derivatives, including this compound, have been studied in in vivo animal models with no toxic effects reported .
Propriétés
IUPAC Name |
7-hydroxy-2-methyl-5-(2-oxopropyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-7(14)3-9-5-10(15)6-12-13(9)11(16)4-8(2)17-12/h4-6,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXDPKFRCHLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183152 | |
| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cassiachromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28955-30-8 | |
| Record name | 5-Acetonyl-7-hydroxy-2-methylchromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28955-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028955308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cassiachromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 °C | |
| Record name | Cassiachromone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




